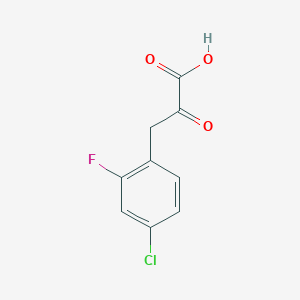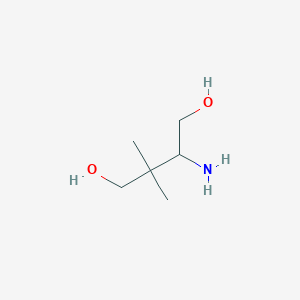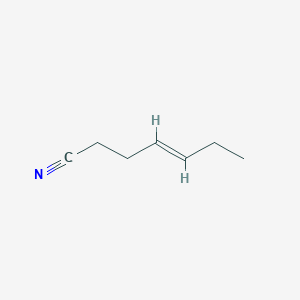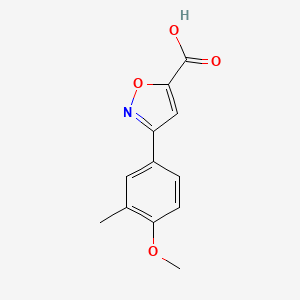
3-(4-Chloro-2-fluorophenyl)-2-oxopropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Chloro-2-fluorophenyl)-2-oxopropanoic acid is an organic compound with a molecular formula of C9H6ClFO3 It is characterized by the presence of a chloro and fluoro substituent on a phenyl ring, which is attached to a 2-oxopropanoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chloro-2-fluorophenyl)-2-oxopropanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-chloro-2-fluorobenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds via a Claisen condensation mechanism, followed by hydrolysis and decarboxylation to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as solvent extraction, crystallization, and purification through recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Chloro-2-fluorophenyl)-2-oxopropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the keto group to an alcohol.
Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
3-(4-Chloro-2-fluorophenyl)-2-oxopropanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(4-Chloro-2-fluorophenyl)-2-oxopropanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in biochemical processes. Detailed studies on its binding affinity and molecular interactions are essential to understand its effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Chloro-4-fluorophenylboronic acid
- 4-Chloro-2-fluorophenylboronic acid
- 4-(4-Chloro-2-fluorophenyl)sulfonylmorpholine-3-carboxylic acid
Uniqueness
3-(4-Chloro-2-fluorophenyl)-2-oxopropanoic acid is unique due to its specific substitution pattern on the phenyl ring and the presence of a 2-oxopropanoic acid moiety. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
Molekularformel |
C9H6ClFO3 |
|---|---|
Molekulargewicht |
216.59 g/mol |
IUPAC-Name |
3-(4-chloro-2-fluorophenyl)-2-oxopropanoic acid |
InChI |
InChI=1S/C9H6ClFO3/c10-6-2-1-5(7(11)4-6)3-8(12)9(13)14/h1-2,4H,3H2,(H,13,14) |
InChI-Schlüssel |
GDLRCQAERWAURD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)F)CC(=O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-(trifluoromethyl)-2H,3H,4H-[1,4]oxazino[2,3-g]quinolin-3-one](/img/structure/B13541948.png)




![3-[5-(2-azidoethoxy)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B13541980.png)
![6-Methoxypyrido[2,3-d]pyrimidin-2-amine](/img/structure/B13541987.png)




![(1R,6R)-7,7-Dibromo-3-azabicyclo[4.1.0]heptane](/img/structure/B13542020.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-oxocyclobutane-1-carboxylic acid](/img/structure/B13542034.png)
